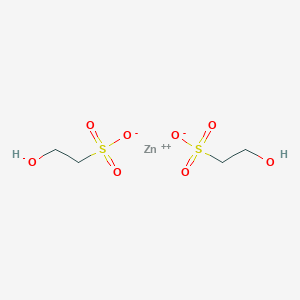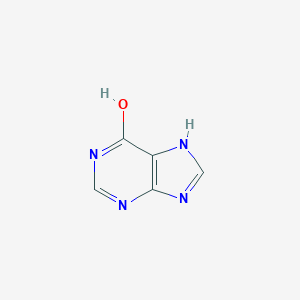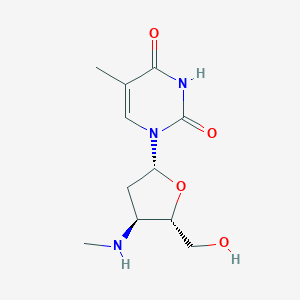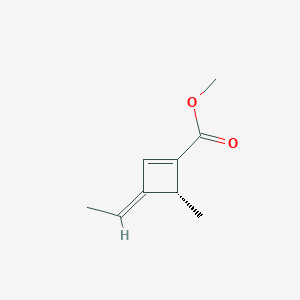
zinc;2-hydroxyethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
zinc;2-hydroxyethanesulfonate is a chemical compound with the molecular formula C4H10O8S2Zn. It is commonly known as zinc, 2-hydroxyethanesulfonate. This compound is characterized by its unique structure, which includes a zinc ion coordinated with two molecules of 2-hydroxyethanesulfonic acid. It is used in various industrial and scientific applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) typically involves the reaction of zinc oxide or zinc carbonate with 2-hydroxyethanesulfonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete dissolution of zinc salts and the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) is scaled up by using large reactors where zinc oxide or zinc carbonate is reacted with 2-hydroxyethanesulfonic acid. The reaction mixture is then filtered to remove any unreacted zinc compounds, and the filtrate is concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
zinc;2-hydroxyethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted ethanesulfonic acid compounds .
Scientific Research Applications
zinc;2-hydroxyethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) involves its interaction with molecular targets such as enzymes and receptors. The zinc ion in the compound can coordinate with various biological molecules, influencing their activity and function. This coordination can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethanol-2-sulfonic acid zinc salt
- Zinc bis (2-hydroxyethane-1-sulfonate)
Uniqueness
zinc;2-hydroxyethanesulfonate is unique due to its specific coordination chemistry and the presence of both hydroxyl and sulfonic acid functional groups. This combination of properties makes it particularly useful in applications requiring both reactivity and stability .
Properties
CAS No. |
129756-32-7 |
|---|---|
Molecular Formula |
C4H10O8S2Zn |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
zinc;2-hydroxyethanesulfonate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q;;+2/p-2 |
InChI Key |
MIPUHXODPDOHCI-UHFFFAOYSA-L |
SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Canonical SMILES |
C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O.[Zn+2] |
Synonyms |
Ethanesulfonic acid, 2-hydroxy-, zinc salt (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)




![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)

![[D-Lys6]-LH-RH](/img/structure/B137889.png)






